This compound (IBC) is a prenylated chalcone, a class of flavonoids known for enhanced biological activity and bioavailability due to the lipophilic prenyl side-chain [1]. It is primarily isolated from the seeds of *Psoralea corylifolia* L. (commonly known as Babchi or Buguzhi), a plant used extensively in Traditional Chinese Medicine (TCM) and Ayurveda [2] [1] [3].
Psoralea corylifolia' mature fruit, referred to as Psoraleae Fructus in TCM, contains a diverse array of over 163 identified chemical compounds [4]. The table below summarizes IBC and other key bioactive compounds in the plant [5] [6] [4].
| Compound Name | Class | Key Pharmacological Activities |
|---|---|---|
| This compound | Flavonoid (Prenylated chalcone) | Anticancer, antibacterial, antiviral, anti-inflammatory, ACAT inhibition [2] [1] [7]. |
| Bakuchiol | Monoterpene phenol | Estrogenic, cardioprotective, antioxidant, skincare (anti-aging) [5] [4] [8]. |
| Psoralen | Coumarin | Photosensitizing (used in vitiligo treatment), potential hepatotoxicity [6] [4]. |
| Isopsoralen | Coumarin | Similar to psoralen, estrogenic, anti-osteoporosis [4] [9]. |
| Bavachin | Flavonoid | ACAT inhibition, estrogenic [8] [7]. |
This compound exhibits a wide range of biological activities. The table below summarizes quantitative data and mechanistic insights from key cellular and biochemical studies.
| Pharmacological Activity | Experimental Model/Assay | Key Findings | Mechanistic Insights |
|---|---|---|---|
| Anticancer | Human colorectal cancer (CRC) cell lines (Cell viability, colony formation, apoptosis assays) [2]. | Inhibited cell proliferation & induced apoptosis in a dose- and time-dependent manner [2]. | Downregulated Wnt/β-catenin signaling by inhibiting the AKT/GSK-3β pathway; altered Bax/Bcl-2 ratio, increased cleaved caspase-3 & PARP [2]. |
| ACAT Inhibition | In vitro ACAT enzyme assay using rat liver microsomes; HepG2 cells [7]. | IC₅₀ = 48.0 μM; decreased cholesteryl ester formation in HepG2 cells [7]. | Acts as a non-competitive inhibitor of ACAT, an enzyme key to cholesterol esterification [7]. |
| Antioxidant | In vitro assays (DPPH, ABTS, FRAP, ORAC) on P. corylifolia extract [9]. | Methanolic extract showed significant radical scavenging capacity and high phenolic content [9]. | Network pharmacology suggests IBC and other compounds may target oxidative stress pathways (HIF-1, AMPK, AGE-RAGE) and key genes like TDP1 and APEX1 [9]. |
For researchers aiming to replicate or build upon these findings, here are summaries of core experimental methodologies.
1. Cell Viability and Proliferation Assay (CCK-8)
2. Apoptosis Analysis by Flow Cytometry
3. ACAT Enzyme Inhibition Assay
The anticancer mechanism of IBC and its biosynthesis pathway can be visualized as follows.
Diagram 1: Proposed molecular mechanism for IBC-induced apoptosis in colorectal cancer cells, involving inhibition of the AKT/GSK-3β/β-catenin pathway and activation of mitochondrial apoptosis [2].
Diagram 2: Biosynthetic pathway of this compound in plants, highlighting key enzymes. Metabolic engineering in tobacco uses CHS, CHR, and prenyltransferases [1].
IBC is widely derived from several medicinal plants, primarily from the Fabaceae and Moraceae families [1] [2].
| Source Plant Family | Common Source Plants |
|---|---|
| Fabaceae | Psoralea corylifolia (Bu Gu Zhi), Glycyrrhiza uralensis, Sophora flavescens [2] [3] |
| Moraceae | Dorstenia species, Artocarpus lowii [1] [2] |
The seeds of Psoralea corylifolia L. (known as Bu Gu Zhi in Traditional Chinese Medicine) are a particularly rich source and have been used for centuries for tonifying the kidney, supporting Yang, and treating conditions like osteoporosis, skin diseases, and leprosy [2]. IBC can be obtained through direct plant extraction, chemical synthesis, or heterologous biosynthesis in engineered organisms like tobacco (Nicotiana tabacum) [1] [3].
Extensive research has revealed IBC's multi-targeted pharmacological profile. The table below summarizes its core activities and underlying molecular mechanisms.
| Pharmacological Activity | Observed Effects & Molecular Mechanisms |
|---|---|
| Anti-cancer | Induces apoptosis in various cancer cells (e.g., leukemia, colorectal, tongue squamous cell carcinoma) via ROS generation, inactivation of AKT and ERK pathways, upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, and caspase-3 activation. Inhibits invasion and metastasis by downregulating MMP-2 and MMP-9 [1] [2] [4]. |
| Anti-microbial | Effective against Gram-positive bacteria (e.g., S. aureus, MRSA) and some Gram-negative strains. Mechanisms include bacterial membrane depolarization, disruption of membrane integrity, and inhibition of ATP synthesis [5] [6] [7]. |
| Anti-inflammatory & Neuroprotective | Inhibits NF-κB pathway and activates NRF2/HO-1 pathway. In Alzheimer's disease models, induces AMPK-mediated autophagy in astrocytes, promoting clearance of amyloid-beta (Aβ) plaques and suppressing NLRP3 inflammasome activity, leading to reduced neuroinflammation and improved cognitive function [1] [8]. |
| Anti-parasitic | Shows potent activity against parasitic ciliates (e.g., Tetrahymena thermophila) by inducing oxidative stress (elevating ROS), depleting antioxidants (GSH), inhibiting ATPase activity, causing membrane damage, and leading to necrotic cell death [5]. |
The following diagram illustrates the interconnected signaling pathways through which IBC exerts its anti-cancer, anti-inflammatory, and anti-parasitic effects.
Isobavachalcone's core molecular mechanisms involve targeting critical pathways in cancer, neuroinflammation, and parasitic infections.
For researchers aiming to validate IBC's activity, here are detailed methodologies for critical assays based on recent literature.
1. Anti-Ciliate Activity and Mechanism Assay [5] This protocol uses Tetrahymena thermophila as a model organism for parasitic ciliates.
2. Anti-Alzheimer's Activity in Astrocytes [8] This protocol investigates IBC's effect on autophagy and neuroinflammation.
3. In Vivo Alzheimer's Disease Model [8]
A critical consideration for drug development is IBC's pharmacokinetic and toxicity profile [1] [9].
This compound presents a compelling multi-targeted natural product scaffold for drug development, particularly in oncology, neurodegenerative diseases, and infectious diseases. Its key advantages include:
The primary challenges moving forward are overcoming its low oral bioavailability and fully understanding its hepatotoxicity potential. Future research should focus on:
The table below summarizes the reported MIC values of this compound against various bacterial and fungal pathogens from recent studies.
| Pathogen | MIC Range | Test Method & Conditions | Citation |
|---|---|---|---|
| Enterococcus faecalis (220 clinical isolates) | 6.25 - 12.5 µM | Broth microdilution in CAMHB; 37°C, 24h incubation. | [1] |
| Staphylococcus aureus ATCC 29213 | 5.0 µM | Broth microdilution. | [2] |
| Cryptococcus neoformans | 0.5 - 1 µg/mL | Broth microdilution in RPMI-1640; 30°C, 24h incubation with shaking at 150 rpm. | [3] |
| Cryptococcus neoformans H99 | 4 µg/mL (in combination with AmB) | Broth microdilution per CLSI M27-A3; 30°C, 24h. IBC (4 µg/mL) lowered AmB MIC from 1 µg/mL to 0.25 µg/mL. | [4] |
This is a standard CLSI-referenced method used for both antifungal [4] and antibacterial [1] testing of IBC.
This assay determines the rate and extent of the bactericidal/fungicidal activity of IBC over time [4] [1].
The diagram below outlines the key stages of a comprehensive MIC determination and follow-up study for this compound.
Isobavachalcone (IBC) is a prenylated chalcone natural product primarily isolated from Psoralea corylifolia L. that has demonstrated significant antimicrobial potential against a broad spectrum of pathogens. Current research indicates IBC exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci, as well as clinically important fungal pathogens such as Candida albicans and Cryptococcus neoformans. Its unique multimodal mechanism of action combines direct membrane disruption with intracellular targets, effectively addressing both planktonic cells and resistant biofilms. These application notes consolidate the most current research findings and provide detailed methodological protocols to facilitate further investigation of IBC's antimicrobial properties by research scientists and drug development professionals.
Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound Against Bacterial Pathogens
| Pathogen | MIC Range | Reference Strain(s) | Study Details |
|---|---|---|---|
| MSSA | 1.56-3.12 µg/mL | ATCC 6538, ATCC 29213 | Concentration-dependent killing observed [1] [2] |
| MRSA | 3.12 µg/mL | ATCC BAA44, ATCC 15187 | Consistent activity against resistant strains [1] [3] |
| E. faecalis | 6.25-12.5 µM | 220 clinical isolates | Activity against vancomycin-resistant strains [4] |
| Mycobacterium spp. | 64 µg/mL | M. tuberculosis H37Rv, M. avium, M. kansasii | Broad antimycobacterial activity [1] |
| Gram-negative | >400 µg/mL | E. coli, P. aeruginosa | Limited activity due to outer membrane [1] [2] |
Table 2: Antifungal Activity of this compound Against Fungal Pathogens
| Fungal Pathogen | MIC Value | MFC Value | Key Findings |
|---|---|---|---|
| Candida albicans | 4-8 µg/mL | 4-8 µg/mL | Disrupts cell membrane, inhibits hyphal formation [5] [6] |
| Cryptococcus neoformans | 8 µg/mL | Not reported | Disperses mature biofilms at 16 µg/mL [7] |
The minimum inhibitory concentration (MIC) assay determines the lowest concentration of IBC that inhibits visible microbial growth, following standardized guidelines with modifications for natural products.
Prepare compound dilutions: Serially dilute IBC (typically 400-0.195 µg/mL) in appropriate medium in 96-well plates. Include growth controls (inoculum without compound) and sterility controls (medium only).
Standardize inoculum: Adjust microbial suspension to 0.5 McFarland standard, then dilute 1:100 in medium to achieve ~5 × 10⁵ CFU/mL final concentration.
Inoculate plates: Add 100 µL of standardized inoculum to each well except sterility controls.
Incubate: Bacteria at 37°C for 24 hours; fungi at 30-37°C for 24-48 hours depending on species.
Determine MIC: Visual inspection or spectrophotometric measurement at 600 nm. The MIC endpoint is the lowest concentration showing no visible growth. For increased precision, add resazurin indicator (0.02%) and incubate 15-30 minutes; MIC is the lowest concentration showing no color change from blue to pink [1] [4].
IBC demonstrates significant antibiofilm activity at sub-MIC concentrations, inhibiting biofilm formation and dispersing established mature biofilms.
Prepare biofilm conditions: Use 96-well polystyrene plates with TSBG (TSB + 2% glucose) for bacteria or RPMI-1640 for fungi to enhance biofilm formation.
Add compounds: Include IBC at sub-MIC concentrations (typically 1/2× to 1/32× MIC) alongside growth controls.
Inoculate and incubate: Add standardized microbial suspension (1 × 10⁶ CFU/mL) and incubate statically for 24-48 hours at appropriate temperature.
Stain and quantify: Remove planktonic cells, fix biofilms with methanol, stain with crystal violet (0.1% for 15 minutes), wash, and solubilize with acetic acid (33%) or ethanol. Measure absorbance at 570-595 nm [4] [1].
Establish mature biofilms: Incubate microbial suspensions in 96-well plates for 24-48 hours until mature biofilms form.
Treat biofilms: Add IBC at higher concentrations (up to 8× MIC) to pre-formed biofilms and incubate additional 24-48 hours, replacing medium and compound at 24 hours.
Assess viability: Use crystal violet for biomass quantification or resazurin for metabolic activity. For CFU enumeration, scrape biofilm cells, serially dilute, and plate on appropriate agar [4] [5].
This assay determines the bactericidal/fungicidal kinetics of IBC against planktonic cells.
Prepare cultures: Standardize microbial suspensions to ~1 × 10⁵ CFU/mL in appropriate medium.
Add IBC: Use concentrations at MIC, 2×MIC, and 4×MIC. Include growth controls without compound.
Sample and quantify: Remove aliquots at 0, 2, 4, 6, 8, 10, 12, and 24 hours. Serially dilute and plate for CFU enumeration or measure OD₆₀₀.
Analyze data: Plot log₁₀ CFU/mL versus time. Bactericidal activity is defined as ≥3 log₁₀ reduction in CFU/mL from initial inoculum [4].
IBC exhibits a multimodal mechanism targeting microbial structures and functions, explaining its efficacy against drug-resistant strains.
Figure 1: Multimodal Antimicrobial Mechanisms of this compound
IBC's primary antibacterial mechanism involves membrane disruption, as demonstrated by:
Propidium iodide uptake assays: Treat microbial cells with IBC at MIC and 2×MIC, then stain with PI and SYTO9. Visualize using fluorescence microscopy - increased red fluorescence (PI uptake) indicates membrane compromise [1] [2].
Alkaline phosphatase leakage: Measure extracellular AKP activity after IBC treatment; increased activity indicates membrane permeability and cell wall damage [4].
Ergosterol binding (fungi): IBC disrupts fungal membrane integrity by targeting ergosterol biosynthesis pathways, as confirmed by gene expression analysis showing downregulation of ERG3 and ERG11 [5] [8].
Beyond membrane effects, IBC engages intracellular targets:
Molecular docking studies suggest IBC potentially binds to PurH protein in E. faecalis, implicating purine biosynthesis inhibition [4].
RNA-seq analysis in C. neoformans reveals IBC modulates genes involved in cell wall integrity, drug resistance, apoptosis, and mitochondrial function [7].
Apoptosis and autophagy induction in fungal pathogens demonstrated through caspase activation and autophagy marker analysis [5] [8].
IBC shows enhanced efficacy in combination with conventional antibiotics, particularly against stubborn biofilms:
Prepare concentrations: Vary IBC and antibiotic in 2-fold dilutions along orthogonal axes of 96-well plate.
Calculate FIC index: FICI = (MIC IBC in combination/MIC IBC alone) + (MIC antibiotic in combination/MIC antibiotic alone).
Interpret results: FICI ≤ 0.5 = synergy; 0.5-4 = additive/indifferent; >4 = antagonism [1].
Gentamicin enhancement: IBC (1.56-12.5 µg/mL) with gentamicin (64-128 µg/mL) shows synergistic eradication of S. aureus biofilms [9].
Curcumin-antibiotic cocktails: Triple combination of IBC (6.25 µg/mL), curcumin (125 µg/mL), and gentamicin (128 µg/mL) significantly enhances biofilm eradication from orthopedic implants in mouse models [9].
No synergy observed with vancomycin or ampicillin against E. faecalis biofilms, suggesting pathogen-specific interactions [4].
IBC demonstrates promising antifungal activity with specific applications:
Hyphal inhibition: IBC at sub-MIC concentrations (1-2 µg/mL) effectively inhibits C. albicans hyphal formation in RPMI-1640, Spider, and GlcNAc media, reducing virulence factor expression [6].
Biofilm dispersal: IBC at 32 µg/mL disperses mature C. albicans biofilms and damages biofilm-embedded cells [5].
ROS-mediated killing: The antifungal activity is partially mediated through reactive oxygen species generation, as demonstrated by DCFH-DA staining and antioxidant rescue experiments [6].
Orthopedic implant infection model: Daily intraperitoneal administration of IBC (20 mg/kg/day) with curcumin and gentamicin reduces inflammatory osteolysis and maintains bone microstructure in MRSA-infected mice [9].
C. elegans infection model: IBC extends lifespan of C. neoformans-infected nematodes, demonstrating in vivo efficacy [7].
Cytotoxicity profile: IBC shows minimal cytotoxicity against human keratinocytes (HaCaT cell line) at antibacterial concentrations, indicating a favorable selectivity index [1] [2].
This compound represents a promising multifunctional antimicrobial agent with demonstrated efficacy against clinically relevant Gram-positive bacteria and fungal pathogens. Its unique multimodal mechanism combining membrane disruption with intracellular targeting differentiates it from conventional antibiotics and antifungals. The detailed protocols provided in these application notes will facilitate standardized investigation of IBC's antimicrobial properties across research laboratories. Future research should focus on structure-activity relationship studies to optimize IBC's antimicrobial potency, further in vivo validation in advanced infection models, and development of formulation strategies to enhance its bioavailability for clinical applications.
Isobavachalcone (IBC), a naturally occurring chalcone compound derived from the seeds of Psoralea corylifolia, has emerged as a promising multi-target therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease (AD). The compound has demonstrated potent autophagy-inducing properties that mediate clearance of amyloid-beta (Aβ) and suppression of neuroinflammation, addressing two key pathological hallmarks of AD simultaneously. Research indicates that IBC activates AMPK phosphorylation through CAMKK2 signaling, promoting autophagic flux and inhibiting NLRP3 inflammasome activity in primary astrocytes [1] [2] [3]. Unlike single-target approaches that have frequently failed in clinical trials for AD, IBC's multi-faceted mechanism of action represents a paradigm shift in therapeutic development for complex neurodegenerative conditions.
The focus on astrocytes as the primary cellular model for studying IBC's effects is strategically significant in current neuroscience research. Astrocytes, the most abundant glial cells in the central nervous system, play crucial roles in maintaining neuronal homeostasis, regulating synaptic transmissions, and managing toxin infiltration alongside microglia. In AD pathology, astrocytes exhibit early physiological dysfunction in clearing Aβ debris and contribute significantly to neuroinflammatory processes [4]. Recent evidence indicates that astrocytic autophagy serves as a critical cellular quality control mechanism that influences Aβ clearance, mitochondrial function, and neuroinflammatory responses [5]. The resilience of astrocytes against proteotoxic stress and their strategic position at the blood-brain barrier make them ideal targets for therapeutic interventions aimed at enhancing protein clearance mechanisms. This protocol provides detailed methodologies for investigating IBC-induced autophagy in primary astrocyte cultures, enabling researchers to explore this promising therapeutic pathway with relevant in vitro models.
Table 1: Essential reagents and materials for IBC autophagy induction assays
| Category | Specific Items | Source/Catalog Number |
|---|---|---|
| Primary Cells | Primary astrocytes from C57BL/6J mice pups (3-4 days old) | Isolated in laboratory |
| Compound | This compound (IBC) | Natural product isolation or commercial suppliers |
| Cell Culture | Dulbecco's Modified Eagle Medium (DMEM) | Sigma-Aldrich, D1152 |
| Fetal Bovine Serum (FBS) | GIBCO, 10270106 | |
| Penicillin-Streptomycin | Sigma-Aldrich, P3032/S6501 | |
| Poly-D-lysine | Sigma-Aldrich (for coating) | |
| Autophagy Assays | Bafilomycin A1 | Sigma-Aldrich, B1793 |
| Acridine orange | Sigma-Aldrich | |
| Antibodies: LC3B, SQSTM1/p62, AMPK, pAMPK | Cell Signaling Technology & Santa Cruz Biotechnology | |
| Inflammasome Activation | Lipopolysaccharide (LPS) | Sigma-Aldrich, L3129 |
| ATP | Sigma-Aldrich, A6419 | |
| MCC950 (NLRP3 inhibitor control) | Sigma-Aldrich, PZ0280 |
The essential equipment for conducting these experiments includes: standard cell culture facilities (CO₂ incubator, biological safety cabinet, centrifuge); inverted phase-contrast microscope for routine cell observation; confocal microscope or fluorescence microscope for imaging autophagic vesicles and immunofluorescence; western blotting apparatus for protein expression analysis; ELISA plate reader for cytokine quantification; image cytometer or flow cytometer for acridine orange-based autophagy quantification [6]. For high-throughput screening of multiple conditions, an image cytometer such as the SpectraMax i3 Multi-Mode Microplate Reader Platform with MiniMax 300 Imaging Cytometer is recommended for its ability to provide quantitative data on autophagic flux while minimizing observer bias [6].
Primary astrocytes should be isolated from 3-4 day old C57BL/6J mouse pups following established protocols with slight modifications [1] [3]. Begin by euthanizing the pups according to approved institutional animal care protocols. After thorough sterilization in 70% ethanol, decapitate the pups and carefully remove the cerebral cortices free of meninges, which can be identified as highly vascularized tissues surrounding the brain. The dissected cortical tissues should be minced thoroughly using sterile surgical blades or scalpels until the pieces are approximately 1mm³ in size. enzymatic digestion should be performed using 0.25% trypsin-EDTA for 15 minutes at 37°C with gentle agitation. The digestion process should be terminated by adding complete DMEM medium supplemented with 10% FBS. The tissue suspension should then be triturated gently using fire-polished Pasteur pipettes of decreasing diameters until a single-cell suspension is achieved. The cell suspension should be passed through a 70μm cell strainer to remove any remaining aggregates before plating onto poly-D-lysine coated culture vessels at an appropriate density (approximately 2×10⁵ cells/cm²).
Plate the cell suspension in complete astrocyte medium consisting of DMEM supplemented with 10% heat-inactivated FBS, 2mM L-glutamine, 1mM sodium pyruvate, 100U/mL penicillin, and 100μg/mL streptomycin. Culture the cells at 37°C in a humidified incubator with 5% CO₂. The medium should be replaced 24 hours after initial plating to remove debris and non-adherent cells, followed by regular feeding every 2-3 days. Once the cells reach 85-90% confluency (typically after 7-10 days), purify the astrocyte culture by shaking at 220rpm for 18-24 hours at 37°C on an orbital shaker to remove microglia and oligodendrocyte precursors. After shaking, replace the medium thoroughly to remove dislodged cells. The resulting astrocyte culture should be >95% pure as verified by immunostaining for GFAP (glial fibrillary acidic protein), a specific astrocyte marker. For experimental use, employ astrocytes at passage 1-2 to maintain physiological relevance and avoid phenotypic drift associated with extended culture.
This compound should be prepared as a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-50mM, which can be aliquoted and stored at -20°C protected from light. For treatment working solutions, dilute the stock solution in complete astrocyte medium to achieve the desired final concentrations, ensuring that the DMSO concentration does not exceed 0.1% (v/v) in any treatment condition. Include appropriate vehicle controls containing the same concentration of DMSO in all experiments. Based on published research, the optimal concentrations for IBC in primary astrocytes are 5μM and 10μM for in vitro studies, which have been demonstrated to effectively induce autophagy without significant cytotoxicity [1] [3]. For in vivo translation studies using AD mouse models (such as 5xFAD mice), effective doses are 25mg/kg and 50mg/kg administered daily for two months [1].
Table 2: IBC treatment conditions and controls for autophagy induction studies
| Condition | Treatment | Concentration | Purpose |
|---|---|---|---|
| Vehicle Control | DMSO in medium | 0.1% v/v | Baseline autophagy |
| IBC Low Dose | IBC in medium | 5μM | Suboptimal induction |
| IBC High Dose | IBC in medium | 10μM | Optimal induction |
| Positive Control | Rapamycin in medium | 100nM | Maximal induction control |
| Flux Inhibition | Bafilomycin A1 ± IBC | 100nM | Autophagic flux measurement |
The treatment protocol should be carefully timed based on the specific readouts being measured. For autophagy induction studies, treat astrocytes with IBC for 24 hours to observe significant effects on autophagic markers [1]. When studying NLRP3 inflammasome inhibition, pre-treat astrocytes with IBC for 1 hour before inflammasome activation with LPS and ATP [1] [3]. For Aβ clearance studies, pre-treat astrocytes with IBC for 2 hours before adding fluorescently-labeled or oligomeric Aβ42 to the culture medium, then continue co-incubation for 24 hours before assessment. To measure autophagic flux, include parallel sets of cultures treated with 100nM bafilomycin A1 during the last 4 hours of IBC treatment to inhibit autolysosomal degradation and allow accumulation of autophagic intermediates [6]. All treatments should be performed in triplicate or quadrupicate to ensure statistical robustness, and each experiment should be repeated at least three independent times using different astrocyte preparations to account for biological variability.
Western blotting remains the gold standard method for detecting autophagy-related proteins and assessing autophagic activity. After IBC treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20-30μg of total protein per sample on 12-15% SDS-PAGE gels and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature before incubating with primary antibodies overnight at 4°C. Key antibodies for autophagy assessment include: anti-LC3B (1:1000) to detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form); anti-SQSTM1/p62 (1:1000) which decreases with autophagic degradation; anti-AMPK and anti-p-AMPK (1:1000) to assess activation of the upstream autophagy signaling pathway; and anti-ATG5 and anti-BECN1 (1:1000) to evaluate autophagosome formation machinery [1] [3]. Loading controls should include β-actin or GAPDH. Densitometric analysis of protein bands should be performed using ImageJ software, with LC3-II/LC3-I ratio and p62 degradation serving as key indicators of autophagic activity.
Immunofluorescence provides spatial information about autophagic processes within astrocytes. After IBC treatment, fix cells with 4% paraformaldehyde for 15 minutes at room temperature, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 5% normal serum matching the host species of the secondary antibody for 1 hour. Incubate with primary antibodies against LC3B (1:200) and GFAP (1:1000) overnight at 4°C, followed by appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 555, or 647) for 1 hour at room temperature. Mount slides with anti-fade mounting medium containing DAPI for nuclear counterstaining. Image using a confocal microscope with a 63× oil immersion objective. LC3 puncta formation - the appearance of discrete LC3-positive dots in the cytoplasm - represents autophagosomes and should be quantified per cell using image analysis software such as FIJI/ImageJ [1]. Typically, IBC-treated astrocytes show a 2-3 fold increase in LC3 puncta compared to vehicle controls, indicating enhanced autophagosome formation.
Acridine orange (AO) staining provides a quantitative method for assessing late-stage autophagy and autophagic flux through measurement of acidic vesicular organelles (AVOs) [6]. After IBC treatment with or without bafilomycin A1, incubate astrocytes with 1μg/mL acridine orange in PBS for 30 minutes at room temperature protected from light. Wash cells three times with PBS to remove excess dye. For image cytometry, analyze cells in black-wall, clear-bottom 96-well plates using a plate reader with monochromator settings for excitation/emission at 500/526nm (green, unprotonated AO) and 460/650nm (red, protonated AO in AVOs). Calculate the red-to-green fluorescence intensity ratio, which correlates with autolysosome abundance. Normalize data to cell count or green fluorescence intensity as an internal control. This method offers high-throughput capability and objective quantification compared to manual counting of LC3 puncta, with particular sensitivity for detecting changes in basal autophagy levels [6].
The clearance of extracellular Aβ represents a critical functional outcome of IBC-induced autophagy in astrocytes. To assess this functionality, prepare oligomeric Aβ42 by dissolving synthetic Aβ42 peptide in DMSO at 10mM, further diluting to 1μM in PBS, and incubating at 37°C for 1 week to form oligomers [5]. Treat primary astrocytes with IBC (5μM and 10μM) for 2 hours before adding 1μM oligomeric Aβ42 to the culture medium. After 24 hours of co-incubation, collect conditioned media and measure remaining extracellular Aβ levels using ELISA according to manufacturer protocols. Simultaneously, fix cells for immunocytochemical analysis using anti-Aβ antibodies to visualize internalized Aβ. IBC-treated astrocytes typically show significant reduction in both extracellular and intracellular Aβ compared to vehicle-treated controls, demonstrating enhanced clearance capacity [1] [3]. For quantitative analysis of Aβ uptake, use fluorescently-labeled Aβ and measure fluorescence intensity in astrocytes using flow cytometry or image analysis.
The inhibition of NLRP3 inflammasome activation represents another key functional outcome of IBC treatment in astrocytes. To assess this, prime astrocytes with 1μg/mL LPS for 4 hours to induce pro-IL-1β expression. After washing, pre-treat cells with IBC (5μM and 10μM) for 1 hour, then stimulate with 5mM ATP for 30 minutes to activate the NLRP3 inflammasome [1] [3]. Collect cell culture supernatants to measure IL-1β and IL-18 secretion using ELISA kits according to manufacturer instructions. Meanwhile, prepare cell lysates for western blot analysis of NLRP3 inflammasome components, including NLRP3, ASC, and cleaved caspase-1. IBC treatment typically demonstrates dose-dependent inhibition of both IL-1β and IL-18 secretion, with IC₅₀ values previously reported at approximately 7.5μM for IL-1β and 6.2μM for IL-18 in primary astrocytes [1]. Include MCC950 (100nM), a specific NLRP3 inhibitor, as a positive control for inflammasome inhibition.
All experiments should include appropriate replication with data presented from at least three independent experiments. Perform statistical analysis using one-way ANOVA followed by post-hoc Bonferroni tests for multiple comparisons when comparing more than two treatment groups. For pairwise comparisons between specific treatments, use Student's t-test with Welch's correction if variances are unequal. Express all data as mean ± standard error of the mean (SEM) unless otherwise specified. Consider p-values < 0.05 as statistically significant, with increasing levels of significance denoted as *p < 0.05, p < 0.01, *p < 0.001, and p < 0.0001. Use GraphPad Prism or similar statistical software for data analysis and graph generation. For autophagy quantification, normalize all data to vehicle controls to facilitate comparison across experiments.
When interpreting results from IBC autophagy induction assays, several key considerations should guide analysis. First, autophagic flux - the complete process from autophagosome formation to degradation - must be assessed rather than mere autophagosome number, as increased LC3-II or LC3 puncta could indicate either enhanced initiation or impaired degradation. The use of bafilomycin A1 in parallel experiments is essential for this distinction. Second, correlation between autophagy induction and functional outcomes (Aβ clearance, inflammasome inhibition) should be established to demonstrate physiological relevance. Third, the AMPK-dependent mechanism should be verified through pharmacological inhibition or siRNA knockdown of AMPK or its upstream activator CAMKK2; loss of IBC effects under these conditions confirms the proposed mechanism [1]. Successful IBC treatment should demonstrate: dose-dependent increase in LC3-II/LC3-I ratio and autophagic flux; decreased p62/SQSTM1 protein levels; enhanced clearance of extracellular Aβ; and suppressed NLRP3 inflammasome activation and subsequent pro-inflammatory cytokine secretion.
Table 3: Troubleshooting guide for IBC autophagy induction assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High cytotoxicity | IBC solubility issues, too high concentration | Ensure proper DMSO stock preparation; test lower concentration range (1-20μM) |
| Variable autophagy response | Astrocyte culture purity, passage number | Ensure >95% GFAP+ cells; use early passages (P1-P2); standardize culture conditions |
| Inconsistent western blot results | Protein degradation, improper lysis | Use fresh protease inhibitors; ensure complete lysis; avoid repeated freeze-thaw cycles |
| Weak immunofluorescence signal | Inadequate fixation, antibody issues | Optimize fixation time; validate antibody concentrations; include positive controls |
| Low autophagic flux | Poor bafilomycin A1 activity | Verify bafilomycin A1 concentration and treatment duration; use fresh preparations |
| Inconsistent Aβ clearance | Aβ aggregation state variability | Standardize Aβ oligomer preparation; characterize aggregates before use |
For researchers adapting this protocol to their specific laboratory conditions, several optimization strategies may enhance results. Serum concentration during treatment can significantly impact basal autophagy levels; consider reducing to 2% FBS during IBC treatment to minimize serum-induced suppression of autophagy while maintaining cell viability. The timing of bafilomycin A1 treatment may require optimization depending on cell density and treatment conditions; while 4 hours is standard, testing 2-6 hour ranges can determine the optimal window for autophagic flux measurement in specific experimental setups. For primary astrocytes from different sources (different mouse strains, human astrocytes), dose-response curves for IBC should be established initially, as sensitivity may vary. When implementing the acridine orange assay for the first time, include rapamycin-treated positive controls to validate the detection of increased autophagic flux [6]. Finally, for studies focusing on the connection between autophagy and specific Alzheimer's disease pathologies, consider implementing additional assays for mitochondrial function and reactive oxygen species to capture broader cellular impacts of IBC-induced autophagy.
Figure 1: IBC-mediated autophagy signaling pathway in primary astrocytes. IBC activates CAMKK2, which phosphorylates AMPK, leading to mTOR inhibition and autophagy initiation. Subsequent autophagosome formation promotes Aβ clearance and NLRP3 inflammasome inhibition, resulting in neuroprotection.
Figure 2: Comprehensive experimental workflow for assessing IBC-induced autophagy in primary astrocytes, from cell isolation through autophagy assessment and functional outcome measures.
The detailed application notes and protocols presented herein provide a comprehensive framework for investigating this compound-induced autophagy in primary astrocyte cultures. The multifaceted approach encompassing autophagy assessment, mechanistic signaling studies, and functional outcome measures enables thorough characterization of IBC's potential as a therapeutic candidate for Alzheimer's disease and other proteinopathies. The standardized methodologies and troubleshooting guidelines facilitate implementation across different laboratory settings, promoting reproducibility and rigorous science. As research continues to elucidate the complex relationships between astrocytic autophagy, protein clearance, and neuroinflammation, the protocols outlined here will serve as a valuable resource for advancing our understanding of multi-target therapeutic approaches for neurodegenerative disorders.
Neuroinflammation, characterized by the chronic activation of glial cells in the central nervous system, represents a fundamental pathological process in numerous neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). Microglial cells, the resident immune cells of the brain, play a pivotal role in initiating and propagating neuroinflammatory responses through the release of pro-inflammatory cytokines and reactive oxygen species (ROS). When persistently activated, these cells contribute significantly to neuronal damage and disease progression. Current therapeutic approaches have largely failed to address the multifactorial nature of neuroinflammation, creating an urgent need for multi-target strategies that can simultaneously modulate various aspects of this complex process.
This compound (IBC), a naturally occurring chalcone compound derived from the seeds of the traditional Chinese medicinal plant Psoralea corylifolia, has emerged as a promising multi-target therapeutic candidate with potent anti-neuroinflammatory properties. Recent scientific investigations have revealed that IBC exerts its effects through several complementary mechanisms, including inhibition of NF-κB signaling, enhancement of autophagic flux, and modulation of the Nrf2/HO-1 pathway. These diverse actions enable IBC to effectively suppress microglial activation and mitigate the subsequent neuroinflammatory cascade. This document provides comprehensive application notes and detailed experimental protocols for researchers investigating the anti-neuroinflammatory effects of this compound, with particular emphasis on its mechanisms of action and practical implementation in both in vitro and in vivo models.
Table 1: Comprehensive Summary of this compound's Mechanisms in Neuroinflammation
| Mechanistic Category | Specific Targets/Pathways | Cellular Effects | Experimental Evidence |
|---|---|---|---|
| NF-κB Pathway Inhibition | Suppresses NF-κB p65 nuclear translocation; Upregulates TAX1BP1 | Reduces IL-6, IL-1β, TNF-α, iNOS, and NO production | MPTP-induced PD mouse model [1] [2]; LPS-stimulated BV-2 cells [3] [4] |
| Autophagy Induction | Activates AMPK phosphorylation; Enhances CAMKK2; Upregulates LC3-II; Downregulates SQSTM1 | Promotes clearance of Aβ42; Inhibits NLRP3 inflammasome activation | Primary astrocytes [5] [6]; 5xFAD Alzheimer's mouse model [5] |
| Anti-oxidative Pathways | Activates p38/Nrf2/HO-1 pathway independently of NF-κB inhibition | Reduces oxidative stress; Enhances cellular antioxidant capacity | BV-2 and primary microglial cells [4] |
| Microglial Polarization | Suppresses HDAC1 expression | Promotes M2 (anti-inflammatory) over M1 (pro-inflammatory) phenotype | Ischemic stroke models [7] |
This compound exhibits a multi-target mechanism against neuroinflammation, primarily through modulation of four key biological processes. First, it potently inhibits the NF-κB signaling pathway, which serves as a master regulator of inflammation. In LPS-stimulated BV-2 microglial cells, IBC effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of downstream pro-inflammatory mediators including IL-6, IL-1β, TNF-α, and iNOS [1] [3]. This inhibition is facilitated through the upregulation of TAX1BP1, a crucial adaptor protein that terminates NF-κB signaling [4]. Second, IBC enhances autophagic flux through AMPK phosphorylation and CAMKK2 activation, leading to increased clearance of pathological protein aggregates such as Aβ42 and inhibition of the NLRP3 inflammasome in primary astrocytes [5] [6]. Third, IBC activates the p38/Nrf2/HO-1 pathway, which operates independently of its NF-κB inhibitory effects to reduce oxidative stress and enhance cellular antioxidant capacity [4]. Finally, recent evidence indicates that IBC can suppress HDAC1 expression, thereby promoting a shift from pro-inflammatory M1 to anti-inflammatory M2 microglial polarization, which has particular relevance in ischemic stroke models [7].
Table 2: Experimentally Determined Effective Concentrations/Doses of this compound
| Experimental System | IBC Concentration/Dose | Treatment Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| BV-2 cells (LPS-induced inflammation) | 5 μM | 24 hours | Significant reduction in NO, TNF-α, IL-6; Inhibition of NF-κB nuclear translocation | [1] [3] |
| Primary microglia (LPS-induced inflammation) | 5-20 μM | 24 hours | Dose-dependent reduction in TNF-α, IL-6, and NO production | [4] |
| Primary astrocytes (Aβ clearance) | 5-10 μM | 24 hours | Enhanced autophagy and Aβ clearance; Reduced NLRP3 inflammasome activation | [5] [6] |
| MPTP-induced PD mouse model | 10, 50 mg/kg/day | 7 days | Improved motor function; Reduced microglial activation; Decreased IL-6, IL-1β in brain | [1] [2] [3] |
| 5xFAD Alzheimer's mouse model | 25, 50 mg/kg | 2 months | Improved cognitive function; Reduced Aβ plaques; Decreased neuroinflammation markers | [5] [6] |
This compound represents a promising multi-target therapeutic candidate for treating neuroinflammation in neurodegenerative diseases. Its ability to simultaneously modulate NF-κB signaling, enhance autophagic flux, activate antioxidant pathways, and promote microglial polarization toward the anti-inflammatory M2 phenotype provides a comprehensive approach to addressing the complex pathophysiology of neuroinflammation. The protocols outlined in this document provide researchers with robust methodologies for investigating IBC's mechanisms and therapeutic potential across various experimental systems.
Future research should focus on several key areas: First, elucidating the precise molecular targets through which IBC induces TAX1BP1 expression and activates AMPK signaling. Second, exploring potential synergistic effects of IBC with existing therapeutic agents for neurodegenerative diseases. Third, conducting more comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to optimize its pharmacokinetic profile. Finally, investigating IBC's effects in additional neuroinflammatory conditions such as multiple sclerosis, traumatic brain injury, and stroke models may reveal broader therapeutic applications.
This protocol assesses IBC's ability to inhibit NLRP3 inflammasome activation in primary mouse astrocytes, based on the canonical two-signal model [1] [2].
This protocol evaluates the therapeutic effects of IBC in 5xFAD transgenic mice, a common model for Alzheimer's disease pathology [1] [4].
The table below summarizes the effective concentrations and doses of IBC from the cited research.
| Assay Type | Model System | IBC Concentrations/Doses | Key Outcomes |
|---|
| In Vitro | Primary Mouse Astrocytes | 1, 5, 10 µM | - Significant inhibition of IL-1β and IL-18 at 5 and 10 µM [1].
The diagram below illustrates the cellular signaling pathway through which IBC exerts its effects, connecting autophagy induction to the reduction of Alzheimer's disease pathology.
This compound represents a promising multi-target therapeutic candidate for Alzheimer's disease. The provided application notes and detailed protocols for in vitro and in vivo assays offer a validated framework for researchers to evaluate its efficacy and mechanism of action, supporting further investigation and drug development efforts.
Isobavachalcone (IBC) is a prenylated chalcone naturally occurring in the seeds of Psoralea corylifolia L., a plant used in traditional Chinese medicine. This flavonoid compound has attracted significant research interest due to its multitarget bioactivities and potential therapeutic applications across various disease models. IBC demonstrates a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, antiproliferative, and autophagy-modulating activities. The compound's chemical structure features a chalcone backbone with a prenyl group that enhances its membrane permeability and bioactivity. Research indicates that IBC exerts its effects through modulation of several key signaling pathways, including NF-κB, AKT/mTOR, and AMPK activation, making it a valuable compound for investigating cellular processes and potential therapeutic interventions [1] [2] [3].
The growing body of evidence supporting IBC's bioactivities has established it as a compelling natural product for biomedical research. These application notes consolidate the most current methodological information and treatment parameters for using IBC in cell culture models, providing researchers with standardized protocols to enhance experimental reproducibility and reliability across different laboratory settings.
Table 1: this compound treatment concentrations for different cell types
| Cell Type | Research Application | Effective Concentration Range | Key Experimental Outcomes | Citation |
|---|---|---|---|---|
| HUVECs | Vascular inflammation | 10-50 μM | Attenuation of TNF-α-induced ICAM-1 and VCAM-1 expression; inhibition of monocyte adhesion | [1] |
| Colorectal cancer cells (HCT116, SW480, LoVo) | Anticancer activity | 35-50 μM (IC₅₀ ~35 μM for LoVo) | Inhibition of proliferation; induction of apoptosis via mitochondrial pathway; survivin downregulation | [4] [5] |
| Primary astrocytes | Alzheimer's disease models | 5-10 μM | Clearance of amyloid beta; induction of autophagy; inhibition of NLRP3 inflammasome | [3] |
| Pancreatic cancer cells (Panc 02) | Anticancer/Immunomodulation | 25-50 μM | Inhibition of proliferation; induction of apoptosis; increased CD8+ T cells; reduced M2 macrophages | [6] |
| Candida albicans | Antifungal activity | 8 μg/mL (~24 μM) MIC | Disruption of cell membrane integrity; inhibition of biofilm formation; induction of apoptosis | [7] |
| Various cancer cells (in vitro) | Autophagy induction | 25-50 μM | AKT inhibition; TFEB/TFE3 activation; enhanced autophagic flux | [2] |
Table 2: Cell viability and safety parameters of this compound
| Cell System | Treatment Duration | Viability at Effective Concentrations | Toxic Concentration | Citation |
|---|---|---|---|---|
| HUVECs | 24 hours | >90% at 50 μM | Not observed up to 50 μM | [1] |
| Normal human cells (hepatocytes, umbilical vascular endothelial cells, cerebellar granule cells) | 24-48 hours | Minimal effects | Significantly higher than for cancer cells | [4] |
| In vivo mice (i.p. injection) | Acute administration | No measurable weight loss | Not observed at effective doses | [2] |
| 5xFAD mice (Alzheimer's model) | 2 months (25-50 mg/kg) | No reported toxicity | Not observed at therapeutic doses | [3] |
IBC Stock Solution Preparation:
Cell Culture Conditions:
This protocol outlines the methodology for evaluating IBC's effects on TNF-α-induced vascular inflammation in HUVECs [1]:
Pre-treatment and Stimulation:
Western Blot Analysis:
Monocyte Adhesion Assay:
Cell Viability Assay (CCK-8):
Apoptosis Analysis by Flow Cytometry:
Colony Formation Assay:
Immunoblot Analysis of Autophagy Markers:
Immunofluorescence Analysis of Autophagy:
This compound exerts its multifaceted effects through modulation of several key signaling pathways:
NF-κB Pathway Inhibition: IBC suppresses TNF-α-induced phosphorylation of the NF-κB p65 subunit and inhibits IκB-α degradation, leading to downregulation of ICAM-1 and VCAM-1 expression in vascular inflammation [1]
AKT/mTOR Pathway Suppression: IBC inhibits AKT phosphorylation (Ser473) and downstream mTORC1 activity, resulting in TFEB/TFE3 activation and subsequent autophagy induction [4] [2]
AMPK Activation: In primary astrocytes, IBC induces AMPK phosphorylation through CAMKK2, promoting autophagy and inhibiting NLRP3 inflammasome activation [3]
Mitochondrial Apoptosis Pathway: IBC induces ROS generation, mitochondrial membrane potential reduction, cytochrome c release, Bax/Bcl-2 ratio increase, and caspase-9/-3 activation in cancer cells [4] [5]
Wnt/β-Catenin Signaling Inhibition: IBC downregulates Wnt/β-catenin signaling by inhibiting the AKT/GSK-3β pathway in colorectal cancer cells [4]
Diagram 1: Key signaling pathways modulated by this compound. IBC exerts anti-inflammatory effects through NF-κB inhibition, anticancer effects via AKT/mTOR suppression and autophagy induction, and neuroprotective effects through AMPK activation in Alzheimer's models.
Diagram 2: Experimental workflow for this compound treatment in cell culture models. The standard protocol involves pre-treatment followed by co-treatment with relevant stimuli, with subsequent analysis tailored to specific research applications.
Vascular Inflammation and Atherosclerosis: IBC demonstrates significant anti-inflammatory effects in vascular endothelial cells. At concentrations of 10-50 μM, IBC attenuates TNF-α-induced expression of adhesion molecules (ICAM-1 and VCAM-1) and inhibits monocyte adhesion to HUVECs. The mechanism involves suppression of NF-κB signaling through reduced phosphorylation of the p65 subunit and inhibition of IκB-α degradation. These effects suggest potential applications in preventing early atherosclerosis progression [1].
Cancer Research: IBC exhibits broad anticancer properties through multiple mechanisms:
Neurodegenerative Disease Models: In Alzheimer's disease research, IBC (5-10 μM) demonstrates neuroprotective effects through:
Antimicrobial Applications: IBC exhibits potent antimicrobial properties against various pathogens:
These application notes provide comprehensive guidelines for using this compound in cell culture models, consolidating treatment parameters, methodological protocols, and mechanistic insights from current literature. The concentration ranges and experimental details presented here offer researchers a validated foundation for incorporating IBC into their experimental designs across various research applications, from vascular biology to cancer research and neurodegenerative disease models.
This compound (IBC) is a naturally occurring chalcone compound predominantly found in traditional medicinal plants such as Psoralea corylifolia L., exhibiting diverse pharmacological properties including anti-cancer, anti-inflammatory, and neuroprotective effects [1] [2] [3]. Recent evidence has established IBC as a potent activator of adenosine monophosphate-activated protein kinase (AMPK) phosphorylation, positioning it as a promising therapeutic candidate for conditions ranging from neurodegenerative diseases to cancer and metabolic disorders [1] [4]. AMPK serves as a master regulatory kinase in cellular energy homeostasis, integrating multiple inputs and acting on numerous downstream targets to activate catabolic processes while inhibiting anabolic ones in response to energy stress [5] [6]. The activation of AMPK by IBC represents a multifaceted therapeutic approach that simultaneously addresses pathological hallmarks across various disease contexts, including protein aggregation in Alzheimer's disease, uncontrolled proliferation in cancers, and metabolic dysregulation [1] [4].
The molecular characterization of IBC reveals a prenylated chalcone structure [(E)-1-(2,4-dihydroxy-3-(3-methyl-2-butenyl)-phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one] that facilitates its interaction with key components of cellular signaling pathways [1] [3]. This structural configuration enables IBC to engage with multiple kinase targets, including direct inhibition of AKT and activation of the AMPK pathway through upstream kinases [1] [7] [3]. The emerging understanding of IBC's polypharmacology underscores its potential in addressing complex diseases where single-target therapies have frequently demonstrated limited efficacy, particularly in neurodegenerative conditions and multidrug-resistant cancers [1] [2].
This compound activates AMPK phosphorylation through a dual mechanism involving both indirect and direct pathways. Primary research indicates that IBC treatment induces AMPK phosphorylation primarily through calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), an upstream kinase of AMPK that responds to intracellular calcium fluxes [1]. This activation mechanism was conclusively demonstrated through siRNA-mediated knockdown of CAMKK2, which significantly attenuated IBC-induced AMPK phosphorylation in primary astrocytes [1]. Additionally, IBC exerts concurrent inhibition of the AKT signaling pathway, which relieves suppression of AMPK activity and creates a permissive environment for enhanced AMPK phosphorylation [7] [4] [3]. Molecular docking simulations have confirmed that IBC can directly bind to the pleckstrin homology domain of AKT, effectively abrogating its kinase activity and downstream signaling [2] [3].
The downstream consequences of AMPK activation by IBC include phosphorylation of UNC-51 like autophagy activating kinase 1 (ULK1) at the Ser555 residue, initiating autophagosome formation and promoting autophagic flux [1] [6]. Furthermore, activated AMPK directly phosphorylates Raptor, a component of the mTORC1 complex, leading to inhibition of mTOR signaling and subsequent induction of autophagy [7] [6]. This coordinated signaling cascade results in enhanced clearance of aggregated proteins and damaged organelles, representing a critical mechanism for IBC's therapeutic effects in neurodegenerative disease models and cancer systems [1] [7]. The accompanying diagram illustrates the intricate signaling network through which IBC modulates AMPK activity and its functional consequences.
The therapeutic efficacy of IBC-mediated AMPK activation has been validated across multiple disease contexts, with particularly promising results in Alzheimer's disease (AD) models. In comprehensive studies using 5xFAD transgenic mice (an established AD model), IBC treatment significantly reduced amyloid-beta plaque deposition and ameliorated cognitive deficits through AMPK-driven enhancement of autophagic flux [1]. Mechanistic investigations revealed that IBC-induced autophagy is essential for suppression of NLRP3 inflammasome activation in primary astrocytes, establishing a crucial link between protein clearance and neuroinflammatory pathways [1]. In cancer models, including non-small cell lung cancer (NSCLC) and pancreatic cancer, IBC-mediated AMPK activation coupled with AKT inhibition resulted in concerted induction of autophagy and apoptosis, effectively suppressing tumor growth and modulating the tumor microenvironment [2] [4]. Network pharmacology approaches have confirmed that the AMPK signaling pathway represents a primary target hub for IBC in NSCLC, with the largest number of enriched genes among all identified pathways [4].
The transcriptional dimension of IBC's mechanism involves activation of the pro-autophagic transcription factors EB (TFEB) and E3 (TFE3), which translocate to the nucleus upon IBC treatment and drive expression of autophagy and lysosomal genes [7]. This transcriptional program is further supported by IBC's ability to stimulate all three arms of the unfolded protein response (UPR), creating a coordinated cellular adaptation to proteostatic stress [7]. The multifaceted nature of IBC's action on AMPK signaling establishes it as a template compound for developing multi-target therapeutic strategies against complex diseases characterized by disrupted proteostasis and metabolic dysregulation.
Table 1: Effective concentrations of this compound across experimental systems
| Experimental System | Concentration/Dose | Key Effects | Primary Outcomes | Citation |
|---|---|---|---|---|
| Primary astrocytes (in vitro) | 5-10 μM | AMPK phosphorylation ↑, Autophagy induction | 2.5-fold increase in LC3-II, 60% reduction in SQSTM1 | [1] |
| 5xFAD mice (in vivo) | 25-50 mg/kg (2 months) | Cognitive improvement, Aβ clearance | 50-60% reduction in amyloid plaques, improved memory function | [1] |
| Non-small cell lung cancer cells | 10-50 μM | AMPK activation, AKT inhibition | 70% inhibition of cell viability, autophagy-mediated apoptosis | [4] |
| Pancreatic cancer models | 20-40 mg/kg (in vivo) | Tumor growth inhibition, immune activation | 60% reduction in tumor weight, increased CD8+ T cell infiltration | [2] |
| AKT inhibition assay | IC50 = 8.3 μM | AKT kinase inhibition | Complete abrogation of downstream AKT signaling | [3] |
This compound demonstrates dose-dependent efficacy across multiple experimental systems, with in vitro activity typically observed in the low micromolar range (5-50 μM) and in vivo efficacy at doses of 20-50 mg/kg administered via intraperitoneal injection or oral gavage [1] [2] [3]. The therapeutic window of IBC appears favorable, with significant separation between efficacy concentrations and cytotoxic thresholds in normal cell lines [3]. Time-course experiments indicate that AMPK phosphorylation peaks within 1-2 hours post-treatment in cellular systems, with downstream autophagic markers becoming significantly elevated within 4-24 hours [1] [7]. In animal models, steady-state plasma concentrations are achieved within 30 minutes of administration, with detectable brain penetration relevant for neurodegenerative disease applications [1].
Table 2: Quantitative effects of this compound on key biomarkers
| Biomarker Category | Specific Marker | Direction of Change | Magnitude of Effect | Experimental Context |
|---|---|---|---|---|
| AMPK pathway | p-AMPK (Thr172) | ↑ | 3.2-fold increase | Primary astrocytes [1] |
| Autophagy markers | LC3-II/LC3-I ratio | ↑ | 2.8-fold increase | 5xFAD mouse brain [1] |
| Autophagy substrates | SQSTM1/p62 | ↓ | 60-70% reduction | Multiple cancer cell lines [7] [4] |
| Inflammasome markers | NLRP3 | ↓ | 65% reduction | Primary astrocytes [1] |
| Inflammatory cytokines | IL-1β | ↓ | 70% reduction | LPS+ATP stimulated astrocytes [1] |
| Apoptosis markers | Cleaved caspase-3 | ↑ | 4.5-fold increase | NSCLC cells [4] |
| AKT signaling | p-AKT (Ser473) | ↓ | 80% reduction | Pancreatic cancer cells [2] |
The biomarker profiling data demonstrates that IBC consistently modulates critical pathological processes through AMPK activation, with particularly pronounced effects on autophagy induction and inflammatory pathway suppression [1] [4]. The coordinate regulation of these disparate cellular processes underscores the unique therapeutic potential of IBC for complex diseases characterized by multiple concurrent pathological mechanisms. The magnitude of effect on key biomarkers (typically 60-80% modulation) achieved at non-toxic concentrations supports the biological significance of these findings and suggests clinically relevant target engagement is feasible [1] [2] [4].
For the investigation of IBC-mediated AMPK phosphorylation in vitro, primary astrocytes isolated from 3-4 day old C57BL/6J mouse pups represent a physiologically relevant system, particularly for neurodegenerative disease research [1]. Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere [1]. For experimental treatments, prepare a 10 mM stock solution of IBC in DMSO and further dilute in culture medium to achieve final working concentrations typically ranging from 1-20 μM, with 5-10 μM identified as optimal for AMPK activation in most cell types [1] [4]. Include appropriate controls containing equivalent DMSO concentrations (not exceeding 0.1%) to account for solvent effects. For autophagy flux assessment, co-treatment with bafilomycin A1 (100 nM) is recommended to inhibit autophagosome-lysosome fusion and enable accurate quantification of autophagic activity [1] [7].
The treatment protocol should initiate with serum starvation for 4-6 hours prior to IBC administration to establish basal signaling conditions. For NLRP3 inflammasome studies, prime cells with lipopolysaccharide (LPS, 1 μg/mL) for 4 hours before IBC treatment, followed by ATP (5 mM) stimulation for 30 minutes to induce inflammasome assembly [1]. For mechanistic studies employing pharmacological inhibitors, pre-treat cells with compound C (10 μM, an AMPK inhibitor) or AKT inhibitors for 1 hour prior to IBC exposure to establish pathway specificity [1] [3]. Genetic validation using siRNA-mediated knockdown of AMPK, CAMKK2, or other pathway components provides crucial confirmation of mechanism; transfect cells with 50-100 nM targeted siRNA using appropriate transfection reagents 48 hours before IBC treatment [1].
Harvest cells at appropriate timepoints post-IBC treatment using ice-cold PBS washing followed by lysis in RIPA buffer supplemented with protease and phosphatase inhibitors. For protein analysis by western blotting, resolve 20-30 μg of total protein on 4-12% Bis-Tris gels and transfer to PVDF membranes [1]. Probe membranes with the following primary antibodies: anti-phospho-AMPKα (Thr172) (1:1000), anti-total AMPKα (1:1000), anti-phospho-ULK1 (Ser555) (1:1000), anti-LC3B (1:1000), anti-SQSTM1/p62 (1:2000), and anti-β-actin (1:5000) as loading control [1] [7]. For immunocytochemistry, fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100, and block with 5% normal goat serum before incubation with primary antibodies overnight at 4°C [1]. Visualize using appropriate fluorescent secondary antibodies and counterstain with DAPI for nuclear identification.
Autophagic flux analysis can be performed using tandem fluorescent LC3 reporters (such as mRFP-GFP-LC3) wherein the pH-sensitive GFP signal quenches in acidic autolysosomes while mRFP signal persists, enabling differentiation between autophagosomes (yellow puncta) and autolysosomes (red puncta) [7]. For quantitative assessment of extracellular amyloid-beta clearance in Alzheimer's models, collect conditioned media from IBC-treated astrocytes and analyze using commercial Aβ ELISA kits according to manufacturer protocols [1]. Perform statistical analysis using one-way ANOVA with post-hoc Bonferroni tests, with significance set at p < 0.05, and conduct at least three independent experiments to ensure reproducibility [1].
For Alzheimer's disease research, the 5xFAD transgenic mouse model represents a well-characterized system that rapidly develops substantial amyloid pathology, with cognitive deficits emerging by 4-6 months of age [1]. For cancer studies, orthotopic pancreatic cancer models or subcutaneously implanted tumor models in C57BL/6 mice have demonstrated responsiveness to IBC treatment [2]. House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. For IBC administration, prepare a fresh suspension in vehicle containing 0.5% methylcellulose and 0.1% Tween-80, and administer via oral gavage or intraperitoneal injection at doses of 25-50 mg/kg body weight once daily [1] [2]. Include vehicle-treated control groups and consider incorporating positive control compounds such as rapamycin (4 mg/kg) for autophagy induction or metformin (200 mg/kg) for AMPK activation reference.
The treatment duration typically ranges from 4-8 weeks depending on the disease model and experimental endpoints [1] [2]. For preventive intervention studies in Alzheimer's models, initiate treatment before substantial plaque deposition (e.g., 2-3 months of age), while therapeutic interventions typically begin after pathology establishment (e.g., 5-6 months of age) [1]. Monitor animals daily for general health indicators including body weight, grooming behavior, and signs of distress. For cognitive assessment, conduct behavioral tests such as the radial arm maze for spatial working memory, open field test for anxiety-like behavior and locomotor activity, and rotarod test for motor coordination and learning [1]. Perform these behavioral assessments before treatment initiation to establish baseline performance and again during the final week of the treatment period.
Following the treatment period and final behavioral assessments, euthanize animals using approved methods (e.g., CO2 asphyxiation or pentobarbital overdose) followed by transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood components from tissues [1]. Rapidly dissect brain regions of interest (cortex, hippocampus) and other relevant tissues, and divide each sample for multiple analytical approaches: flash-freezing in liquid nitrogen for protein and molecular analyses, immersion fixation in 4% paraformaldehyde for histology, and preservation in RNAlater for gene expression studies [1]. For protein extraction from frozen tissues, homogenize samples in RIPA buffer with protease and phosphatase inhibitors using mechanical homogenizers, followed by centrifugation at 12,000 × g for 15 minutes at 4°C to collect supernatants [1].
For immunohistochemical analysis, section paraffin-embedded or cryopreserved tissues at 5-10 μm thickness and perform antigen retrieval as appropriate for each antibody [1]. Incubate sections with primary antibodies against amyloid-beta (for AD models), LC3 for autophagosome visualization, GFAP for astrocyte activation, Iba1 for microglial activation, and NeuN for neuronal identification [1]. For amyloid plaque quantification, use thioflavin-S staining or immunohistochemistry followed by computer-assisted image analysis of plaque number and area across multiple tissue sections [1]. For flow cytometric analysis of immune cells in tumor models, prepare single-cell suspensions from spleen and tumor tissues, stain with fluorochrome-conjugated antibodies against CD45, CD3, CD4, CD8, F4/80, CD206, and other relevant markers, and analyze using a flow cytometer with appropriate compensation controls [2]. Process all data using one-way ANOVA with post-hoc comparisons, presenting values as mean ± SEM, with statistical significance set at p < 0.05 [1].
Researchers may encounter variable efficacy of IBC across different cell lines or animal models, largely attributable to differences in basal AMPK activity, expression of upstream kinases like CAMKK2, or cellular energy status [1] [5]. To address this, include positive controls such as AICAR (AMPK activator) or rapamycin (autophagy inducer) in initial experiments to establish expected response magnitudes [1]. Another common challenge involves distinguishing primary AMPK activation from secondary effects resulting from AKT inhibition or other off-target activities [7] [3]. Employ genetic approaches including siRNA knockdown or CRISPR/Cas9-mediated gene editing of AMPK subunits or upstream kinases to confirm mechanistic specificity [1] [7]. For in vivo studies, limited bioavailability may reduce efficacy, particularly for central nervous system targets; monitor plasma and tissue concentrations where possible, and consider alternative formulation strategies such as lipid-based nanoemulsions to enhance absorption and distribution [1].
In autophagy assessment, improper interpretation of LC3-II immunoblot data represents a frequent pitfall; increased LC3-II levels alone cannot distinguish between enhanced autophagosome formation versus impaired degradation [1] [7]. Always include lysosomal inhibitors such as bafilomycin A1 or chloroquine in parallel experiments to assess autophagic flux [7]. For immunohistochemical analysis of brain tissues, non-specific antibody binding can complicate interpretation; include appropriate negative controls (omitting primary antibody) and validate key findings using multiple complementary techniques such as ELISA for amyloid-beta quantification [1]. In cancer models, IBC's dual effects on both tumor cells and immune cells within the tumor microenvironment necessitates comprehensive analysis including flow cytometry for immune cell populations alongside assessment of tumor cell apoptosis and proliferation [2].
Based on published research, several optimization strategies can enhance experimental outcomes with IBC. For in vitro studies, serum starvation for 4-6 hours prior to IBC treatment synchronizes cellular energy status and enhances detection of AMPK phosphorylation [1]. Time-course experiments (0.5-24 hours) are recommended to establish peak activation timepoints for specific cell types, with AMPK phosphorylation typically maximal within 1-2 hours [1]. For in vivo administration, the 25-50 mg/kg dose range administered via intraperitoneal injection has demonstrated efficacy with minimal toxicity in multiple studies [1] [2]. When preparing IBC solutions, protect from light and use fresh preparations to prevent compound degradation, particularly for in vivo studies where stability may impact results.
For enhanced CNS delivery in neurodegenerative disease models, consider chronic dosing regimens of at least 4-8 weeks to achieve steady-state concentrations in brain tissue [1]. When assessing cognitive outcomes, conduct behavioral tests during the active phase of the animal's circadian cycle and counterbalance test order to minimize fatigue effects [1]. For comprehensive pathway analysis, combine western blotting for key phosphoproteins with transcriptional profiling of AMPK-regulated genes to capture both rapid signaling events and slower adaptive responses [7] [4]. Finally, when translating findings across disease models, consider tissue-specific differences in AMPK subunit expression and regulatory mechanisms that may influence IBC responsiveness [6].
Here are answers to common questions researchers have when working with this compound.
FAQ 1: What is the typical solvent preparation method for this compound? While exact concentrations are not standardized, published methodologies indicate that this compound is prepared as a stock solution in DMSO and then diluted in the relevant aqueous buffer or culture medium for biological assays [1]. A common practice is to prepare a high-concentration stock (e.g., 10-100 mM) to minimize the final DMSO concentration in cell-based experiments (typically kept below 0.1-1.0% v/v).
FAQ 2: Are DMSO and ethanol both suitable solvents for this compound? Yes, both are considered appropriate. DMSO is the most frequently used solvent for creating concentrated stock solutions due to its high solvating power [1]. Ethanol is also a common solvent for many natural products, including chalcones. The choice might depend on downstream applications, as ethanol can be toxic to cells at lower concentrations than DMSO.
FAQ 3: What should I do if my this compound solution precipitates? Precipitation often occurs when the stock solution is added to an aqueous buffer. To troubleshoot:
Since this compound is a poorly water-soluble compound, researchers are actively developing advanced techniques to improve its solubility for potential therapeutic applications. The table below summarizes the most prominent strategies.
| Strategy | Description | Key Mechanism |
|---|---|---|
| Solid Dispersion [2] | Dispersion of the compound in a hydrophilic polymer matrix (e.g., PEG, PVP). | Increases surface area and creates an amorphous, high-energy state for faster dissolution. |
| Nanoparticle Drug Delivery [2] | Formulating the compound into nanoparticles. | Dramatically increases the surface-area-to-volume ratio, enhancing interaction with the solvent. |
| Co-amorphous System [2] | Creating a single-phase amorphous mixture with a small molecule coformer. | Disrupts crystal lattice energy, leading to higher apparent solubility. |
| Chemical Structure Modification [2] | Adding hydrophilic groups (e.g., carboxylate, amine) to the molecule. | Alters the intrinsic physicochemical properties of the compound to increase hydrophilicity. |
| Complexation [3] | Forming a coordination complex with a metal ion. | Can alter the compound's crystal packing and polarity, improving dissolution. |
For researchers aiming to systematically improve this compound solubility, the following workflow outlines a logical progression of experiments. This diagram summarizes the key stages:
Phase 1: Baseline Solubility Assessment
Phase 2: Physical and Chemical Modification
Phase 3: In-vitro Bioactivity Validation
The synergy of IBC combination therapies mainly works through two core mechanisms:
The table below summarizes the specific synergistic partners and their observed effects.
| Synergistic Partner | Disease Model | Key Synergistic Effects & Mechanisms | Primary Signaling/Ferroptosis Markers Altered |
|---|---|---|---|
| Doxorubicin (DOX) [1] | Anaplastic Thyroid Cancer (ATC) | Enhances cell growth inhibition; activates ferroptosis. | ↓ SLC7A11, GPX4; ↑ ROS, MDA, Iron; ↓ GSH |
| Amphotericin B (AmB) [2] | Cryptococcus neoformans Infection | Lowers MIC of AmB; damages fungal cell membrane/wall; modulates host ferroptosis/immune response. | ↑ SKN-1, GST-4, GPX-1; ↓ PMK-1; ↑ GSH; ↓ Iron, MDA, ROS |
| Single Agent (IBC) [3] | Colorectal Cancer (CRC) | Induces mitochondrial apoptosis; inhibits pro-survival pathways. | ↓ p-AKT, p-GSK-3β, β-catenin; ↓ Bcl-2; ↑ Bax; ↑ Cleaved Caspase-3 |
Here are detailed methodologies for key experiments used to validate IBC's synergistic effects.
This assay is used to determine the inhibitory effect of drugs on cell viability and to calculate combination indices [1] [3].
This protocol quantifies the percentage of cells undergoing apoptosis [3].
This method detects changes in protein expression of key pathway or ferroptosis markers [1] [3].
The following diagrams illustrate the core mechanisms by which IBC exerts its synergistic effects in different contexts.
This diagram integrates the key findings for IBC's synergistic action with Doxorubicin in cancer cells, highlighting the dual induction of ferroptosis and apoptosis [1] [3].
This diagram shows how IBC combined with Amphotericin B works against fungal infections by both targeting the pathogen and modulating the host's response [2].
Q1: What is the recommended positive control for confirming ferroptosis in our IBC experiments? A1: The ferroptosis inhibitor Ferrostatin-1 (Fer-1) is an excellent positive control. If Fer-1 significantly rescues the cell death or reduces markers like lipid ROS induced by the IBC combination, it strongly confirms the involvement of ferroptosis [1].
Q2: Our results show high variability in the IC50 of IBC across different cell lines. Is this expected? A2: Yes, this is a common observation. Different cell lines have varying genetic backgrounds and metabolic states. For example, one study found the IC50 of IBC to be 94.98 µM in 8505C cells but 152.5 µM in CAL62 cells (both anaplastic thyroid cancer). Always perform preliminary dose-response curves for each cell line [1].
Q3: How can we determine if the combination of IBC and another drug is truly synergistic and not just additive? A3: You must calculate the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is considered synergistic, 0.5-4.0 additive, and >4.0 antagonistic. This requires testing both drugs alone and in combination across a range of concentrations [2].
Q4: We are working on a cancer model not listed here. What is a promising signaling pathway to investigate for IBC synergy? A4: The AKT/GSK-3β/β-catenin signaling axis is a strong candidate. IBC has been shown to inhibit this pathway in colorectal cancer cells, leading to reduced proliferation and increased apoptosis. This pathway is frequently dysregulated in many cancers, making it a common target [3].
A 2025 study induced isobavachalcone-resistant Enterococcus faecalis in vitro and identified underlying genetic mutations through whole-genome sequencing [1].
Identified Mutations in Resistant E. faecalis: The table below lists the proteins found to be mutated in the IBC-resistant strains and their proposed functional roles.
| Protein / Gene | Primary Function / Biological Process |
|---|---|
| PurH | Bifunctional purine biosynthesis protein; catalyzes steps in purine (ATP, GTP) synthesis [1]. |
| FlgJ | Involved in flagellar rod formation and bacterial motility [1]. |
| 8 other proteins | Various roles in cell wall or cell membrane biogenesis, DNA synthesis, and energy metabolism [1]. |
Proposed Primary Mechanism: Molecular docking analysis suggests that IBC may bind directly to the PurH protein [1]. As PurH is a key enzyme in the purine biosynthesis pathway, this interaction is a likely mechanism for IBC's antibacterial activity, and mutations in PurH could be a primary resistance route.
For researchers investigating resistance mechanisms, the following protocol adapted from the cited study provides a methodological starting point.
Objective: To generate IBC-resistant bacterial strains in vitro and identify genetic mutations via whole-genome sequencing.
Workflow Overview: The diagram below outlines the key stages of this experimental process.
Detailed Steps:
In vitro Induction of Resistance
Isolation of Resistant Mutants
Whole Genome Sequencing (WGS)
Bioinformatic Analysis
Q1: Is bacterial resistance to IBC a common clinical concern? A1: Currently, there are no reports of widespread clinical resistance to IBC. The documented evidence is from a single laboratory study that artificially induced resistance in E. faecalis [1]. Its significance in clinical or natural settings remains unknown.
Q2: What is the most likely mechanism of action for IBC? A2: While the specific target may vary by bacterial species, the predominant evidence points to membrane disruption as a key mechanism [2]. IBC increases bacterial membrane permeability, leading to leakage of cellular contents and cell death. The identification of PurH as a potential target suggests it may have multiple mechanisms [1].
Q3: Does IBC work against antibiotic-resistant bacteria like MRSA? A3: Yes, numerous studies confirm that IBC exhibits potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), with MIC values in the low µg/mL range [2].
Understanding IBC's multifaceted biological activities is crucial for anticipating and troubleshooting assay interference.
| Mechanism of Action | Experimental System | Key Findings / Potential Interference |
|---|---|---|
| NF-κB Pathway Inhibition [1] | TNF-α-induced HUVECs | Reduces ICAM-1/VCAM-1; inhibits p65 phosphorylation & IκB-α degradation [1]. |
| Antibacterial (Membrane Disruption) [2] | Gram-positive bacteria (e.g., S. aureus) | Disrupts bacterial membrane (PI/SYTO9 uptake); potent vs. MRSA (MIC 3.12 µg/mL) [2]. |
| Inhibition of Biofilm Formation [3] [2] | E. faecalis, S. aureus | Inhibits >50% biofilm formation at sub-MIC (0.78 µg/mL); similar to vancomycin [2]. |
| Induction of Oxidative Stress [4] | Pancreatic cancer cells (Panc-02) | Increases ROS production, inducing apoptosis [4]. |
| Antifungal Synergy [5] | C. neoformans & Amphotericin B | 4 µg/mL IBC lowers AmB MIC fourfold; confounds AmB-only control interpretation [5]. |
The following diagram summarizes the primary signaling pathways through which IBC exerts its effects, based on data from the search results.
Familiarity with IBC's effective concentrations in various assays is fundamental for validating your experimental conditions.
| Assay Type | Effective Concentration | Experimental System / Cell Type | Key Parameter / Note |
|---|---|---|---|
| Cell Viability [1] | Up to 50 µM | HUVECs | >90% cell viability; determine non-toxic conc. for assays [1]. |
| Anti-inflammatory [1] | 20 - 50 µM | TNF-α-induced HUVECs | Dose-dependent ↓ ICAM-1/VCAM-1 protein [1]. |
| Anti-inflammatory [6] | 5 µM | LPS-induced BV-2 microglia | ↓ iNOS, TNF-α, IL-6, IL-1β mRNA [6]. |
| Antibacterial (MIC) [2] | 1.56 - 3.12 µg/mL (~4.5 - 9 µM) | S. aureus (MSSA/MRSA) | Broth microdilution, resazurin indicator [2]. |
| Antibacterial (MIC) [3] | 6.25 - 12.5 µM | Clinical E. faecalis isolates | Broth microdilution [3]. |
| Antibiofilm (MBIC50) [2] | 0.78 µg/mL (~2.2 µM) | S. aureus (MSSA/MRSA) | Inhibited >50% biofilm formation [2]. |
| Antifungal (Synergy) [5] | 4 µg/mL (~11.5 µM) | C. neoformans with AmB | Lowered AmB MIC from 1 to 0.25 µg/mL [5]. |
Here are summarized methodologies for key assays from the search results to help you replicate and control your experiments.
This protocol is used to study the anti-inflammatory effects of IBC in a cellular context [1].
This assay evaluates the bactericidal kinetics of IBC against planktonic cells [3].
Q1: My IBC solution is precipitating in the aqueous cell culture medium. How can I resolve this? A1: IBC has limited solubility in water. The standard method used in the search results is to first prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO [1] [3] [2]. This stock is then diluted into the aqueous culture medium. The final DMSO concentration should be kept low (typically ≤0.5-1%) to avoid solvent toxicity, which must be confirmed with a vehicle control in your assay [2].
Q2: I'm seeing cytotoxic effects in my cell lines. What is a safe starting concentration for IBC? A2: Cytotoxicity is cell-type dependent. In HUVECs, concentrations up to 50 µM maintained over 90% cell viability [1]. However, in other lines like pancreatic cancer cells (Panc-02), IBC is intended to induce cell death [4]. It is critical to:
Q3: Could IBC's antibacterial properties interfere with my experiments that are not focused on infection? A3: Yes, this is a critical consideration. IBC is potently antibacterial against Gram-positive bacteria, including MRSA and E. faecalis, at low µM concentrations [3] [2]. If your cell culture becomes contaminated with even low levels of these bacteria, IBC could suppress their growth, potentially confounding results related to cell health or inflammation without your knowledge. Maintaining strict sterile technique is paramount.
Q4: How can I confirm that IBC is working via the NF-κB pathway in my model system? A4: To directly confirm the mechanism, you can incorporate the following endpoints into your experiment, as demonstrated in the research [1] [6]:
| Experimental Model | Inducer / Disease Context | Key Findings on NF-κB Inhibition | Measured Outcomes |
|---|---|---|---|
| Mouse Microglia (BV-2 cells) [1] [2] | LPS (inflammation) | Inhibited LPS-induced nuclear transfer of NF-κB p65 subunit [1] [2]. | ↓ Inflammatory cytokines (IL-6, IL-1β) [1] [2] |
| MPTP-induced Parkinson's Mouse Model [1] [2] | MPTP (Neurodegeneration) | Attentuated PD symptoms, reduced microglial activation in the brain [1] [2]. | ↑ Motor coordination; ↓ Neuronal necrosis [1] [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) [3] | TNF-α (Vascular inflammation) | Decreased phosphorylation of NF-κB p65 subunit; Prevented IκB-α degradation [3]. | ↓ Expression of adhesion molecules (ICAM-1, VCAM-1); ↓ Monocyte adhesion [3] |
To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key methodologies used in the cited studies.
This protocol is used to study neuroinflammation and its inhibition.
This model tests the therapeutic potential of IBC in a whole-organism context.
This protocol investigates IBC's effect on endothelial inflammation, a key early step in atherosclerosis.
The following diagram illustrates the molecular mechanism by which IBC inhibits the NF-κB pathway, as demonstrated across these studies. The dotted line and red "stop" symbol indicate the points of inhibition.
The experimental data consistently shows that this compound is a promising natural compound for targeting NF-κB-driven inflammation in neurological and vascular diseases.
The core experimental findings from recent studies are summarized in the following tables.
Table 1: Key In Vitro Findings for IBC in OA Models
| Experimental Model | Treatment Conditions | Key Measured Outcomes | Observed Effect of IBC | Proposed Mechanism |
|---|
| TNF-α stimulated MH7A cells (human synovial cell line) [1] | - IBC (various conc.)
Table 2: Key In Vivo Findings for IBC in OA Models
| Animal Model | IBC Administration | Key Measured Outcomes | Observed Effect of IBC |
|---|
| Collagen-Induced Arthritis (CIA) Rats [1] | Oral administration | - Paw swelling
For researchers looking to replicate or build upon these findings, here are the detailed methodologies.
1. Network Pharmacology & Molecular Docking [2] [1]
2. In Vitro Cell Culture Experiments [2] [1]
3. In Vivo Animal Experiments [2] [1]
The diagram below illustrates the proposed mechanism of IBC and the experimental workflow used for validation.
Diagram 1: Proposed Mechanism of IBC in Osteoarthritis. Experimental studies indicate that Isobavachalcone (IBC) inhibits the activation of the PI3K and AKT proteins. This inhibition reduces the activity of the downstream transcription factor NF-κB, leading to decreased expression of inflammatory cytokines and cartilage-degrading enzymes. This cascade ultimately alleviates the symptoms and progression of osteoarthritis [2] [1].
Diagram 2: Integrated Experimental Workflow. This flow chart outlines the multi-disciplinary strategy used to confirm IBC's mechanism of action, combining computational prediction with experimental biology [2] [1].
The data from these integrated studies strongly suggests that IBC is a promising multi-target agent for OA therapy. Its action converges on the inhibition of the PI3K/AKT pathway, a critical signaling hub in OA pathogenesis that regulates inflammation, cell survival, and cartilage metabolism [3] [4] [5].
The table below summarizes key efficacy data for Isobavachalcone compared to common chemical fungicides, based on controlled laboratory and field studies.
| Antifungal Agent | Target Pathogen / Disease | Key Efficacy Metrics | Reported Experimental Context |
|---|---|---|---|
| This compound (IBC) | Candida albicans | MIC: 8 μg/mL; MFC~90~: 32 μg/mL [1]. | In vitro assay against standard strain SC5314 [1]. |
| Candida albicans Biofilms | Inhibits formation and disperses mature biofilms at 32 μg/mL [1]. | In vitro biofilm analysis using crystal violet staining, CLSM, and FESEM [1]. | |
| Tea Blister Blight | Field control effect: 61.7% - 70.5% [2]. | Field trials comparing IBC and IBC+COS (chitosan oligosaccharides) [2]. | |
| Chemical Pesticide (Pyraclostrobin) | Tea Blister Blight | Field control effect: ~64.9% [2]. | Field trials used as a positive control [2]. |
To ensure the reproducibility of the data, here are the detailed methodologies for the key experiments cited in the comparison.
This compound attacks fungal cells through multiple mechanisms simultaneously, which is a key advantage in overcoming and preventing resistance. The following diagram synthesizes these mechanisms into a unified pathway.
The multi-target mechanism of IBC, as illustrated above, contrasts with many single-site chemical fungicides, making it a compelling candidate for managing resistant fungal infections.
Based on the available data, here is a summary of how IBC compares to conventional chemical options:
| Feature | This compound (IBC) | Conventional Chemical Pesticides |
|---|---|---|
| Mechanism of Action | Multi-target [3] [1] | Often single-target |
| Resistance Risk | Lower (presumed) | Higher |
| Origin & Profile | Natural compound, generally lower toxicity [4] | Synthetic |
| Supply Challenge | Yes (limited natural sources) [5] | No (established synthesis) |
| Spectrum of Activity | Potent against planktonic cells and biofilms of C. albicans [1] | Varies by class |
Extensive research confirms that IBC's antibacterial activity is predominantly effective against Gram-positive pathogens, as summarized in the following table.
| Bacterial Category | Pathogen Examples | Activity (MIC range) | Key Findings |
|---|---|---|---|
| Gram-positive | Staphylococcus aureus (MSSA, MRSA) [1] [2] [3] | MIC: 1.56–6.25 µg/mL (approx. 4.8–19.2 µM) [1] [2] [3] | Potent activity against antibiotic-resistant strains like MRSA [1] [2]. |
| Enterococcus faecalis (clinical isolates) [4] | MIC: 6.25–12.5 µM [4] | Active against 220 clinical strains from a Chinese hospital [4]. | |
| Clostridium difficile [5] [6] | MIC: 4 µg/mL [5] [6] | Rapid bactericidal effect, superior to vancomycin in a mouse model [5] [6]. | |
| Mycobacterium tuberculosis [1] [2] | MIC: 64 µg/mL [1] [2] | Also active against M. avium and M. kansasii [1] [2]. | |
| Gram-negative | E. coli, P. aeruginosa, K. pneumoniae [1] [2] [3] | MIC > 400 µg/mL [1] [2] [3] | Inactive at concentrations effective for Gram-positive bacteria [1] [2] [3]. |
The selective activity of IBC against Gram-positive bacteria is primarily attributed to its mechanism of action and the structural differences in bacterial cell envelopes.
The diagram illustrates that IBC's action on the cell membrane is effective against Gram-positive bacteria but blocked by the outer membrane of Gram-negatives. Key experimental evidence supporting this mechanism includes:
To evaluate IBC's activity, researchers employ standardized microbiological techniques. Here are the core methodologies from the cited studies:
Broth Microdilution for MIC (Minimum Inhibitory Concentration) [4] [1] [2]
Time-Kill Assay [4]
Biofilm Inhibition Assay [4] [1] [2]
Checkerboard Synergy Assay [1] [2]
The table below summarizes the key in vivo findings from a study where 5xFAD mice were treated with IBC for two months [1].
| Parameter Investigated | Experimental Method | Key Finding | Dose Dependency |
|---|---|---|---|
| Cognitive Function | Radial Arm Maze, Open Field Test | Significant improvement in memory and reduction in anxiety-like behavior [1]. | Yes (25 & 50 mg/kg) |
| Motor Performance | Rotarod Test | Improved motor coordination and learning [1]. | Yes (25 & 50 mg/kg) |
| Amyloid-Beta (Aβ) Pathology | Immunohistochemistry, ELISA | Significant reduction in brain Aβ levels [1]. | Yes (25 & 50 mg/kg) |
| Neuroinflammation | Immunohistochemistry, Western Blot | Decreased expression of markers like NLRP3, ASC, and Caspase-1 [1]. | Yes (25 & 50 mg/kg) |
| Autophagy Activation | Western Blot | Upregulation of autophagic proteins (e.g., Becn1, Atg5, Atg7) [1]. | Yes (25 & 50 mg/kg) |
To help you evaluate and potentially replicate the findings, here is a detailed breakdown of the core methodologies used in the cited study [1].
1. Animal Model and Treatment
2. Behavioral Assessments
3. Biochemical and Molecular Analyses
The study proposed that IBC's beneficial effects occur through a multi-targeted mechanism, primarily by activating autophagy. The diagram below illustrates this proposed signaling pathway.
The proposed mechanism involves two key parallel processes [1]: